Sodium 3-bromopyridine-2-sulfinate

Description

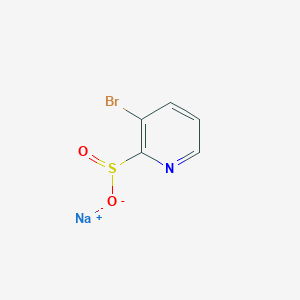

Sodium 3-bromopyridine-2-sulfinate is an organosulfur compound featuring a pyridine ring substituted with a bromine atom at the 3-position and a sulfinate group (-SO₂⁻Na⁺) at the 2-position. The sulfinate group enhances solubility in polar solvents, making it a valuable reagent in organic synthesis, particularly for sulfonylation or cross-coupling reactions. The bromine substituent further enables functionalization via metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings).

Properties

Molecular Formula |

C5H3BrNNaO2S |

|---|---|

Molecular Weight |

244.04 g/mol |

IUPAC Name |

sodium;3-bromopyridine-2-sulfinate |

InChI |

InChI=1S/C5H4BrNO2S.Na/c6-4-2-1-3-7-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |

InChI Key |

FIEDCSIBLYYNMZ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)[O-])Br.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including sodium 3-bromopyridine-2-sulfinate, typically involves the reduction of sulfonyl chlorides or the oxidation of thiols . These methods have been refined over the years to improve efficiency and sustainability .

Industrial Production Methods: Industrial production methods for sodium sulfinates often involve large-scale chemical reactions under controlled conditions to ensure high purity and yield. These methods may include the use of advanced catalytic systems and optimized reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-bromopyridine-2-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Catalysts such as palladium or platinum are often employed to facilitate these reactions .

Major Products: The major products formed from these reactions include sulfonates, thiols, and substituted pyridine derivatives .

Scientific Research Applications

Sodium 3-bromopyridine-2-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various organosulfur compounds.

Biology: It is employed in the study of biological pathways involving sulfur-containing compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 3-bromopyridine-2-sulfinate involves its ability to participate in various chemical reactions, particularly those involving sulfur. It acts as a versatile building block, enabling the formation of S–S, N–S, and C–S bonds . These reactions are facilitated by its unique molecular structure, which allows it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally related pyridine derivatives highlights key differences in substituents, functional groups, and applications.

Table 1: Structural and Functional Comparison

*Inferred properties based on structural analogs.

Reactivity and Solubility

- This compound : The sulfinate group (-SO₂⁻Na⁺) confers high water solubility and nucleophilicity, enabling reactions such as sulfonamide formation . The bromine at position 3 allows for regioselective cross-coupling reactions.

- 2-Bromo-3-methylpyridine : The methyl group (electron-donating) increases steric hindrance and directs electrophilic substitutions to specific ring positions. Its lipophilicity limits aqueous solubility .

- 2-Bromopyridine : Lacking polar substituents, it is less reactive in aqueous media but serves as a precursor for metal complexes .

- 5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate : The triflate group (-OSO₂CF₃) is a superior leaving group compared to sulfinate, facilitating rapid nucleophilic aromatic substitutions .

Research Findings and Industrial Relevance

- Electronic Effects : Electron-withdrawing groups (e.g., sulfinate) increase the pyridine ring’s electrophilicity, enhancing reactivity toward nucleophiles. In contrast, electron-donating groups (e.g., methyl) stabilize intermediates in electrophilic substitutions .

- Synthetic Flexibility : this compound’s dual functionality allows for orthogonal reactivity, a feature less common in simpler analogs like 2-bromopyridine .

Biological Activity

Sodium 3-bromopyridine-2-sulfinate is an organosulfur compound with a distinctive molecular structure that includes a bromine atom attached to a pyridine ring and a sulfinic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties and enzyme inhibition capabilities. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C5H4BrNNaO2S

- Molecular Weight : Approximately 244.04 g/mol

The presence of the sulfinic acid group enhances its reactivity, making it a versatile candidate for various synthetic applications, including the formation of carbon-sulfur bonds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that derivatives of this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition properties. It acts as a competitive inhibitor for certain enzymes, which could be beneficial in therapeutic contexts where enzyme modulation is desired. The specific mechanisms of action are still under investigation, but preliminary findings suggest that the sulfinic group plays a crucial role in its inhibitory effects .

Case Studies

-

Antimicrobial Efficacy Study :

- A laboratory study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent activity.

- Table 1: Antimicrobial Activity of this compound

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32

-

Enzyme Inhibition Study :

- In vitro experiments were conducted to assess the inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The compound showed an IC50 value of 25 µM, indicating moderate inhibition.

- Table 2: Enzyme Inhibition Data

Enzyme IC50 (µM) Acetylcholinesterase 25

The biological mechanisms underlying the activity of this compound are complex and involve multiple pathways:

- Nucleophilic Attack : The sulfinic acid group acts as a nucleophile in reactions with electrophilic substrates, leading to the formation of various biologically active compounds.

- Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects .

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated pyridine sulfinates to understand its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium 4-bromopyridine-2-sulfinate | C5H4BrNNaO2S | Higher reactivity due to bromine position |

| Sodium 6-bromopyridine-2-sulfinate | C5H4BrNNaO2S | Distinct reactivity patterns |

| Sodium 4-chloropyridine-2-sulfinate | C5H4ClNNaO2S | Lower reactivity than brominated counterparts |

| Sodium 4-fluoropyridine-2-sulfinate | C5H4FNNaO2S | Increased stability but lower nucleophilicity |

Q & A

Q. What are the standard protocols for synthesizing Sodium 3-bromopyridine-2-sulfinate, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves sulfonation and bromination of pyridine derivatives. A common route includes reacting 3-bromopyridine with sulfonyl chloride under alkaline conditions, followed by sodium salt formation. Optimization strategies include:

- Temperature control : Maintain 0–5°C during sulfonation to prevent side reactions.

- Solvent selection : Use anhydrous tetrahydrofuran (THF) to enhance reagent solubility .

- Catalyst use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency.

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.6 ppm (pyridine protons) and δ 3.5–4.0 ppm (sulfinate group) confirm substitution patterns.

- ¹³C NMR : Signals near 150 ppm (pyridine C-Br) and 110–120 ppm (sulfinate carbons) validate the structure .

- FT-IR : Absorbance at 1040–1120 cm⁻¹ (S=O stretching) and 600–650 cm⁻¹ (C-Br vibration) .

- Mass Spectrometry (MS) : Molecular ion peak [M-Na]⁻ at m/z corresponding to C₅H₃BrNO₂S confirms the molecular formula .

Q. What strategies are recommended for assessing the purity of this compound, and what analytical methods are critical for quality control?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities. A retention time ±0.1 min from the reference standard indicates high purity .

- Elemental Analysis : Compare experimental C/H/N/S/Br percentages with theoretical values (deviation <0.3% acceptable) .

- Melting Point : A sharp range (e.g., 185–188°C) confirms crystallinity and purity .

- Certificates of Analysis (COA) : Cross-validate batch-specific purity data (>98%) provided by suppliers .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Reaction Setup :

- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in Suzuki-Miyaura coupling with aryl boronic acids.

- Optimize solvent (DME/H₂O) and base (Na₂CO₃) ratios for aqueous compatibility .

- Pitfalls :

- Halide scrambling : Monitor via LC-MS to detect unintended byproducts.

- Oxidative addition inefficiency : Pre-activate catalysts with ligands (e.g., XPhos) .

- Yield Optimization : Conduct Design of Experiments (DoE) to vary temperature (80–120°C) and catalyst loading (1–5 mol%) .

Q. What methodologies are employed to study the interaction of this compound with biological targets, and how can binding affinities be quantitatively determined?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into protein solutions .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, validated by mutagenesis studies .

- Statistical Validation : Perform triplicate experiments and apply Student’s t-test (p < 0.05) to confirm significance .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives, and what statistical approaches validate reproducibility?

- Systematic Review : Conduct a scoping study to map literature discrepancies (e.g., conflicting IC₅₀ values) using PRISMA guidelines .

- Meta-Analysis : Pool data from multiple studies and apply random-effects models to account for heterogeneity .

- Experimental Replication :

- Standardize assay conditions (e.g., cell lines, incubation times) across labs.

- Use Bland-Altman plots to assess inter-lab variability .

- Contradiction Resolution : Prioritize studies with rigorous quality control (e.g., COA compliance, >95% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.